7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with formic acid under acidic conditions. The reaction proceeds via the formation of an intermediate imidazole ring, followed by carboxylation and subsequent hydrochloride formation.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds.
Reduction Products: Amines, amides.
Substitution Products: Halogenated imidazoles, alkylated imidazoles.
Scientific Research Applications
7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
1H-benzo[d]imidazole-5-carboxylic acid: Lacks the amino group at the 7-position.
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid: Amino group at the 2-position instead of the 7-position.
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid: Reduced ring structure compared to the parent compound.
Uniqueness: 7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
IUPAC Name |
7-amino-3H-benzimidazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;;/h1-3H,9H2,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJRQUICNWCZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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